molecular formula C21H16F3N5O B4319702 4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE

4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE

Cat. No.: B4319702
M. Wt: 411.4 g/mol
InChI Key: NUGUWRRJZDEYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6210~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of diazatricyclo compounds It is characterized by its unique structure, which includes multiple rings and functional groups such as cyano, dimethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of cyano groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as trifluoromethyl can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE is unique due to its complex structure, which includes multiple rings and diverse functional groups. This complexity allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4,5-dicyano-11,11-dimethyl-N-[3-(trifluoromethyl)phenyl]-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O/c1-19(2)13-6-7-20(19,17-16(13)28-14(9-25)15(10-26)29-17)18(30)27-12-5-3-4-11(8-12)21(22,23)24/h3-5,8,13H,6-7H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGUWRRJZDEYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C3=NC(=C(N=C23)C#N)C#N)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4,5-DICYANO-11,11-DIMETHYL-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]-3,6-DIAZATRICYCLO[6.2.1.0~2,7~]UNDECA-2(7),3,5-TRIENE-1-CARBOXAMIDE

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